cis-3-(Benzyloxy)cyclobutanamine
Overview
Description
“Cis-3-(Benzyloxy)cyclobutanamine” is a chemical compound with the CAS Number: 206660-72-2 . It has a molecular weight of 177.25 and its IUPAC name is 3-(benzyloxy)cyclobutanamine .
Molecular Structure Analysis
The InChI code for “cis-3-(Benzyloxy)cyclobutanamine” is 1S/C11H15NO/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11+ . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Synthesis and Material Science Applications
The application of cis-3-(Benzyloxy)cyclobutanamine and related compounds primarily lies in synthesis and material science. It serves as a building block for preparing biologically active compounds and materials containing the cyclobutane ring system, which is significant due to its unique chemical properties. For example, Yamashita, Nishikawa, and Kawamoto (2019) explored the synthesis of a deuterium-labeled derivative using continuous photo flow chemistry, highlighting its potential in producing compounds for mass spectrometry analyses in pharmacokinetic studies (Yamashita, Nishikawa, & Kawamoto, 2019).
Cyclobutanol Derivatives in Chemical Studies
Chemical studies involving cyclobutanol derivatives, which are closely related to cis-3-(Benzyloxy)cyclobutanamine, reveal insights into the stereochemical nature and reactivity of these compounds. For instance, research by Deraet et al. (2020) on the stereoselective reduction of 3-substituted cyclobutanones offers an understanding of the factors influencing stereoselectivity in cyclobutanol compounds, which could have implications for the development and synthesis of similar molecules (Deraet et al., 2020).
Conformation and Reactivity in Related Compounds
Research into compounds structurally similar to cis-3-(Benzyloxy)cyclobutanamine sheds light on their conformation and reactivity. Studies like those by Nakabayashi, Ohashi, and Takamuku (1994) on the photochemical reactions of methyl trans-3-arylpropenoates provide valuable information about the behavior of cyclobutane derivatives under certain conditions, which could be extrapolated to understand similar compounds (Nakabayashi, Ohashi, & Takamuku, 1994).
Applications in Drug Synthesis and Pharmacology
While not directly about cis-3-(Benzyloxy)cyclobutanamine, research on compounds with similar structures can inform its potential applications in drug synthesis and pharmacology. Studies such as those conducted by Mevellec and Huet (1995), which explored the preparation of novel cyclopropane carbocyclic nucleosides, demonstrate how cyclobutane derivatives can be important in the synthesis of nucleoside analogues and potentially in the development of new medications (Mevellec & Huet, 1995).
Safety And Hazards
The safety information for “cis-3-(Benzyloxy)cyclobutanamine” includes several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 , which provide guidance on how to handle the compound safely.
properties
IUPAC Name |
3-phenylmethoxycyclobutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSQDBGCDZWPMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OCC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-3-(Benzyloxy)cyclobutanamine |
Synthesis routes and methods
Procedure details
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